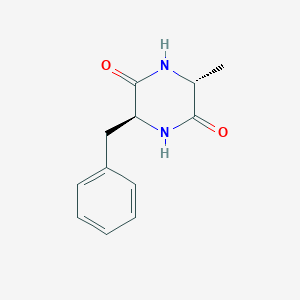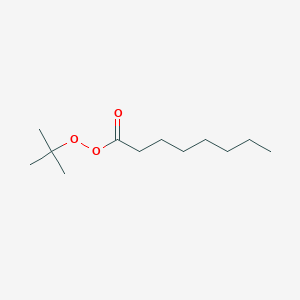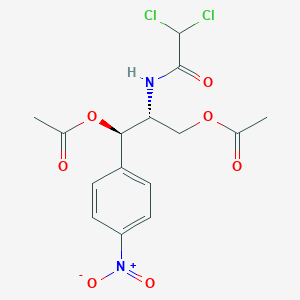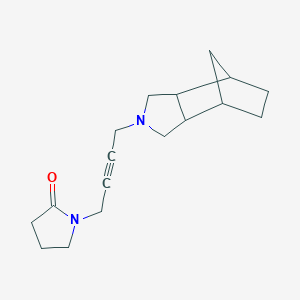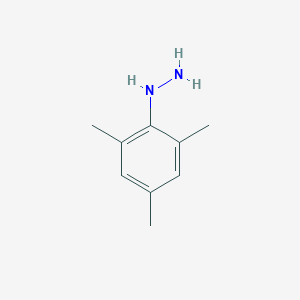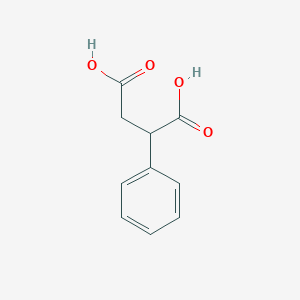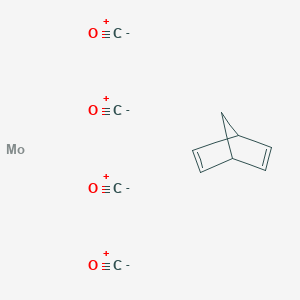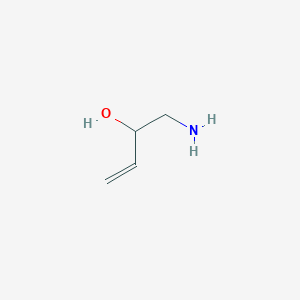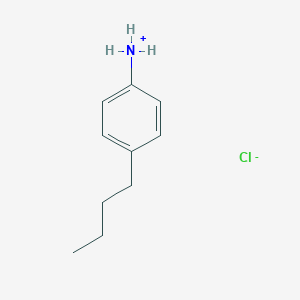
4-Butylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylanilinium chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is a quaternary ammonium salt that is derived from aniline, which is a widely used chemical in the production of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Butylanilinium chloride is not well understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and Alzheimer's disease.
Effets Biochimiques Et Physiologiques
4-Butylanilinium chloride has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it may cause irritation to the skin and eyes, and inhalation of its vapors may cause respiratory irritation. It is important to handle this compound with care and use appropriate safety measures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Butylanilinium chloride in laboratory experiments is its high yield and ease of synthesis. It is also relatively inexpensive compared to other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Butylanilinium chloride. One of the areas that require further investigation is its mechanism of action, which is not well understood. Additionally, more research is needed to explore its potential applications in the treatment of cancer and Alzheimer's disease. Furthermore, the synthesis of new derivatives of 4-Butylanilinium chloride may lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, 4-Butylanilinium chloride is a chemical compound with significant potential applications in various fields of science. Its synthesis method is simple and efficient, and it has been extensively studied for its potential use as a catalyst in organic synthesis, as an antibacterial and antifungal agent in medicinal chemistry, and as a precursor for the synthesis of various materials in material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 4-Butylanilinium chloride involves the reaction of aniline with butyl chloride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained by precipitation with water. This method is simple and efficient, and the yield of the product is high.
Applications De Recherche Scientifique
4-Butylanilinium chloride has been extensively studied for its potential applications in various fields of science. In organic synthesis, it can be used as a catalyst for various reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. It has also been used in the synthesis of various organic compounds such as quinolines, benzimidazoles, and pyrimidines.
In medicinal chemistry, 4-Butylanilinium chloride has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In material science, it can be used as a precursor for the synthesis of various materials such as metal-organic frameworks and coordination polymers.
Propriétés
Numéro CAS |
13478-63-2 |
|---|---|
Nom du produit |
4-Butylanilinium chloride |
Formule moléculaire |
C10H16ClN |
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
(4-butylphenyl)azanium;chloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h5-8H,2-4,11H2,1H3;1H |
Clé InChI |
KGVOSBWDKAXACO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
SMILES canonique |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
Autres numéros CAS |
13478-63-2 |
Synonymes |
4-butylanilinium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



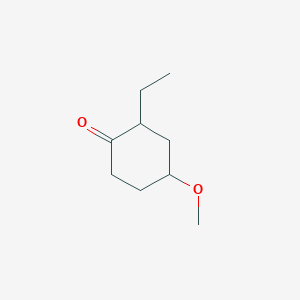

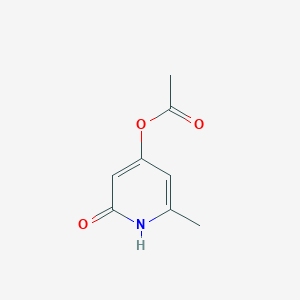

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
